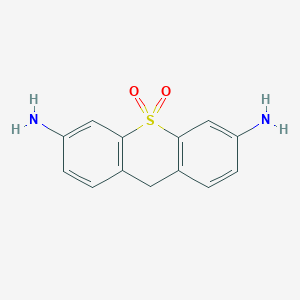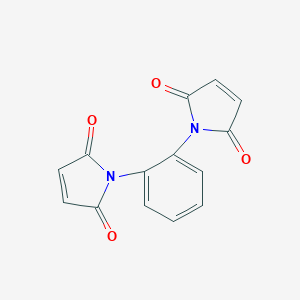
3-(2-碘乙酰胺基)-PROXYL
描述
3-(2-Iodoacetamido)-PROXYL is a spin-labeled compound widely used in biochemical and biophysical research. It is a derivative of the nitroxide radical, which is known for its stability and paramagnetic properties. This compound is particularly useful in electron paramagnetic resonance (EPR) spectroscopy for studying the structure and dynamics of proteins and other biomolecules.
科学研究应用
3-(2-Iodoacetamido)-PROXYL has a wide range of applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study the structure and dynamics of small molecules and polymers.
Biology: Employed in the investigation of protein folding, conformational changes, and interactions with other biomolecules.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of oxidative stress and related diseases.
Industry: Applied in the development of new materials with specific magnetic properties.
作用机制
Target of Action
The primary targets of 3-(2-Iodoacetamido)-PROXYL are cysteine residues in proteins . It is a sulfhydryl-reactive alkylating reagent . The compound is used to modify these residues to prevent the re-formation of disulfide bonds after the reduction of cystine residues to cysteine during protein sequencing .
Mode of Action
3-(2-Iodoacetamido)-PROXYL interacts with its targets by alkylation . If the compound is present in limiting quantities and a slightly alkaline pH, cysteine modification will be the exclusive reaction . Excess 3-(2-Iodoacetamido)-PROXYL or non-buffered reagent can also alkylate primary amines (lysine, N-termini), thioethers (methionine), imidazoles (histidine) and carboxylates (aspartate, glutamate) .
Biochemical Pathways
The compound affects the metabolism of phosphate esters . It is used as a fluorescent sensor of the phosphorylation state of the kinase and to monitor purine nucleoside diphosphate concentrations in real time . This suggests that it may play a role in the regulation of enzymatic activities and cellular signaling pathways involving phosphate esters.
Pharmacokinetics
It is known that the compound is unstable and light-sensitive . Therefore, solutions should be prepared immediately before use and alkylation should be performed in the dark . These characteristics may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 3-(2-Iodoacetamido)-PROXYL’s action are primarily related to its ability to modify cysteine residues in proteins . This modification can prevent the re-formation of disulfide bonds, which can have significant effects on protein structure and function .
生化分析
Biochemical Properties
3-(2-Iodoacetamido)-PROXYL interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been used as a fluorescent sensor of the phosphorylation state of a mutant nucleoside diphosphate kinase, allowing researchers to monitor purine nucleoside diphosphate concentrations in real time .
Cellular Effects
The effects of 3-(2-Iodoacetamido)-PROXYL on cells are diverse and complex. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3-(2-Iodoacetamido)-PROXYL exerts its effects through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 3-(2-Iodoacetamido)-PROXYL can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
3-(2-Iodoacetamido)-PROXYL is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoacetamido)-PROXYL typically involves the reaction of 2,2,5,5-tetramethyl-1-pyrrolidinyloxy (TEMPO) with iodoacetamide. The reaction is carried out in an organic solvent such as ethanol, under mild conditions to avoid the decomposition of the nitroxide radical. The general steps are as follows:
- Dissolve TEMPO in ethanol.
- Add iodoacetamide to the solution.
- Stir the mixture at room temperature for several hours.
- Purify the product using column chromatography.
Industrial Production Methods
While specific industrial production methods for 3-(2-Iodoacetamido)-PROXYL are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, and employing industrial-scale purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3-(2-Iodoacetamido)-PROXYL undergoes several types of chemical reactions, including:
Substitution Reactions: The iodoacetamido group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation-Reduction Reactions: The nitroxide radical can undergo redox reactions, switching between the nitroxide and hydroxylamine forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols and amines, which react with the iodoacetamido group under mild conditions.
Redox Reactions: Reducing agents such as ascorbic acid can convert the nitroxide radical to hydroxylamine, while oxidizing agents like hydrogen peroxide can regenerate the nitroxide form.
Major Products
Substitution Reactions: The major products are derivatives where the iodine atom is replaced by the nucleophile.
Redox Reactions: The major products are the reduced hydroxylamine form and the oxidized nitroxide form.
相似化合物的比较
Similar Compounds
2-Iodoacetamido-2,2,5,5-tetramethyl-1-pyrrolidinyloxy: Similar in structure but with different substituents.
Iodoacetamide: Lacks the nitroxide radical, used primarily as an alkylating agent.
Iodoacetic Acid: Similar alkylating properties but different functional groups.
Uniqueness
3-(2-Iodoacetamido)-PROXYL is unique due to its combination of the iodoacetamido group and the nitroxide radical. This dual functionality allows it to act as both a covalent modifier and a spin label, making it highly versatile for various research applications.
属性
IUPAC Name |
N-(1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl)-2-iodoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19IN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7,15H,5-6H2,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHFOUJKRORWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)NC(=O)CI)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(2-Iodoacetamido)-PROXYL interact with proteins, and what are the downstream effects for structural analysis?
A: 3-(2-Iodoacetamido)-PROXYL selectively reacts with cysteine residues in proteins. [, ] The iodoacetamide group forms a stable covalent bond with the sulfhydryl group of cysteine. This attaches the PROXYL moiety, a nitroxide radical, to the protein. The PROXYL group's unpaired electron generates a paramagnetic signal detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. [, ] Analyzing the EPR spectra provides insights into the protein's local environment around the labeled cysteine, such as its mobility and proximity to other paramagnetic centers or amino acids. []
Q2: Can the introduction of 3-(2-Iodoacetamido)-PROXYL affect the structure of the protein being studied?
A: Yes, the introduction of 3-(2-Iodoacetamido)-PROXYL can potentially affect the protein structure. Research has shown that attaching the spin label to certain positions, like the V8 position in the IA3 protein, can inhibit its folding. [] This disruption is suggested to be due to steric interactions between the relatively bulky spin label and nearby amino acid residues. [] Therefore, careful consideration of the labeling site and potential structural perturbations is crucial when designing experiments.
Q3: How does the information obtained from 3-(2-Iodoacetamido)-PROXYL labeling combined with EPR contribute to understanding protein structure and function?
A3: By analyzing the EPR spectra of 3-(2-Iodoacetamido)-PROXYL labeled proteins, researchers can gain valuable information about:
- Distance measurements: The presence or absence of dipole-dipole interactions in the EPR spectra can reveal the distance between the spin label and other paramagnetic centers or specific amino acid residues within the protein. [] This distance information is crucial for understanding protein folding and three-dimensional structure.
- Protein dynamics: The mobility of the spin label, reflected in the EPR spectral lineshape, provides insights into the flexibility and dynamics of the protein region surrounding the labeled cysteine. [] This information is essential for understanding protein function, as many proteins undergo conformational changes during their biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)





![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)


